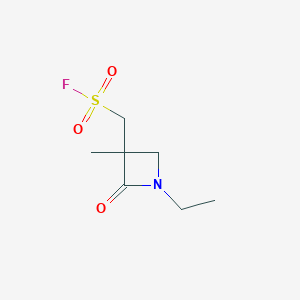
(1-Ethyl-3-methyl-2-oxoazetidin-3-yl)methanesulfonyl fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Ethyl-3-methyl-2-oxoazetidin-3-yl)methanesulfonyl fluoride is a fluorinated sulfonamide compound with the molecular formula C7H12FNO3S and a molecular weight of 209.24 g/mol. This compound has garnered significant attention in various fields of research and industry due to its unique properties.
準備方法
The synthesis of (1-Ethyl-3-methyl-2-oxoazetidin-3-yl)methanesulfonyl fluoride typically involves the reaction of appropriate azetidinone derivatives with methanesulfonyl fluoride under controlled conditions. The specific synthetic routes and reaction conditions can vary, but generally, the process involves:
Starting Materials: Azetidinone derivatives and methanesulfonyl fluoride.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are commonly used.
Catalysts and Reagents: Catalysts such as triethylamine or pyridine may be used to facilitate the reaction.
Temperature and Time: The reaction is typically conducted at low to moderate temperatures (0-25°C) and may require several hours to complete.
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
化学反応の分析
(1-Ethyl-3-methyl-2-oxoazetidin-3-yl)methanesulfonyl fluoride undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with various nucleophiles, leading to the formation of different sulfonamide derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations would depend on the desired products.
Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form the corresponding sulfonic acid derivative.
Common reagents and conditions used in these reactions include bases like sodium hydroxide for hydrolysis, reducing agents like lithium aluminum hydride for reduction, and oxidizing agents like potassium permanganate for oxidation. Major products formed from these reactions include various sulfonamide and sulfonic acid derivatives.
科学的研究の応用
(1-Ethyl-3-methyl-2-oxoazetidin-3-yl)methanesulfonyl fluoride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonamide derivatives have shown efficacy.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
作用機序
The mechanism of action of (1-Ethyl-3-methyl-2-oxoazetidin-3-yl)methanesulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The sulfonyl fluoride group is known to form covalent bonds with nucleophilic residues in proteins, which can inhibit enzyme activity or alter protein function. This covalent modification is a key aspect of its biological activity and therapeutic potential.
類似化合物との比較
(1-Ethyl-3-methyl-2-oxoazetidin-3-yl)methanesulfonyl fluoride can be compared with other fluorinated sulfonamide compounds, such as:
(1-Methyl-3-oxoazetidin-3-yl)methanesulfonyl fluoride: Similar structure but lacks the ethyl group, which may affect its reactivity and biological activity.
(1-Ethyl-3-methyl-2-oxoazetidin-3-yl)methanesulfonyl chloride: The chloride analog, which may have different reactivity and stability compared to the fluoride derivative.
(1-Ethyl-3-methyl-2-oxoazetidin-3-yl)methanesulfonyl bromide: The bromide analog, which may also exhibit different chemical and biological properties.
特性
IUPAC Name |
(1-ethyl-3-methyl-2-oxoazetidin-3-yl)methanesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12FNO3S/c1-3-9-4-7(2,6(9)10)5-13(8,11)12/h3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATTREIICEZVSGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(C1=O)(C)CS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














